Aramisulpride

描述

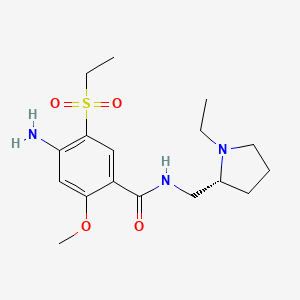

Structure

3D Structure

属性

IUPAC Name |

4-amino-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71675-90-6 | |

| Record name | Amisulpride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARAMISULPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4J10KD2KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic Pathway of Amisulpride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amisulpride, a substituted benzamide, is a second-generation atypical antipsychotic agent known for its high affinity and selectivity for dopamine D2 and D3 receptors.[1] Its unique pharmacological profile, effectively targeting both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects, has made it a subject of significant interest in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the core chemical synthesis pathways for amisulpride, detailing the preparation of its key intermediates and the final condensation step. The synthesis is primarily achieved through the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and 2-(aminomethyl)-1-ethylpyrrolidine.[1] This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Synthesis Strategy

The industrial synthesis of amisulpride is a multi-step process that can be broadly divided into three key stages:

-

Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid: This intermediate forms the benzamide core of the amisulpride molecule.

-

Synthesis of 2-(aminomethyl)-1-ethylpyrrolidine: This chiral amine provides the pyrrolidine moiety crucial for its pharmacological activity.

-

Final Condensation: The two key intermediates are coupled to form the final amisulpride molecule.

Several variations in the synthetic routes for each intermediate exist, often optimized for yield, purity, and industrial scalability.[3]

Synthesis of Key Intermediates

Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

Multiple synthetic routes for this key intermediate have been reported, often starting from more readily available precursors like 4-aminosalicylic acid or its derivatives. A common pathway involves the following key transformations: methylation, sulfonation, and oxidation.

A representative synthesis pathway is illustrated below:

Figure 1: A common synthetic route for 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

Table 1: Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid - Key Reaction Steps and Conditions

| Step | Starting Material | Reagents and Solvents | Temperature (°C) | Duration (hours) | Yield (%) | Purity (%) | Reference |

| Methylation | 4-Aminosalicylic acid | Dimethyl sulfate, Base (e.g., KOH) | Reflux | - | - | - | |

| Thiocyanation | Methyl 4-amino-2-methoxybenzoate | - | - | - | - | - | |

| Ethylation | Methyl 4-amino-2-methoxy-5-thiocyanobenzoate | - | - | - | - | - | |

| Oxidation | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | 30% Hydrogen peroxide, Sodium tungstate, Isopropanol | 40-45 | 3-4 | - | - | |

| Hydrolysis | In-situ generated Methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate | Sodium hydroxide, Water | 60-65 | 2-3 | 82 | 99 | |

| Alternative Oxidation | 2-methoxy-4-amino-5-ethyl-thio benzoic acid | Acetic acid, Hydrogen peroxide | 40-45 | ~22 | - | 87.6 | |

| Improved Oxidation | 2-methoxy-4-amino-5-ethyl-thio benzoic acid | Ammonium molybdate, 30% Hydrogen peroxide | 8-10 then RT | - | - | - |

Detailed Methodology for Oxidation and Hydrolysis:

-

To a solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in isopropanol, a catalytic amount of sodium tungstate is added.

-

30% hydrogen peroxide is slowly added to the mixture at ambient temperature.

-

The reaction mixture is heated to and stirred at 40-45 °C for 3-4 hours.

-

After cooling to 5-10 °C, a 5% sodium thiosulfate solution is added to quench the excess peroxide.

-

Sodium hydroxide solution is then added, and the mixture is heated to 60-65 °C and stirred for 2-3 hours to facilitate hydrolysis.

-

Upon completion, the mixture is cooled, and the pH is adjusted to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.

-

The product is isolated by filtration, yielding 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

Synthesis of 2-(aminomethyl)-1-ethylpyrrolidine

The synthesis of this chiral amine intermediate can be achieved through various methods, including the reduction of a corresponding nitrile or oxime precursor, or via reductive amination.

A plausible synthetic pathway is depicted below:

Figure 2: Synthetic approaches for 2-(aminomethyl)-1-ethylpyrrolidine.

Table 2: Synthesis of 2-(aminomethyl)-1-ethylpyrrolidine - Key Reaction Steps and Conditions

| Method | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Reductive Amination | 1-Ethylpyrrolidine-2-carbaldehyde | Ammonia or ammonium acetate, Sodium cyanoborohydride, mild acidic conditions | - | |

| Electrolytic Reduction | 1-Ethyl-2-nitromethylenepyrrolidine | Electrolysis with a copper cathode in a saturated aqueous sodium carbonate solution and methanol. | 95 |

Detailed Methodology for Electrolytic Reduction:

-

An electrolytic apparatus is set up with a copper plate as the cathode and a palladium plate as the anode.

-

The anode chamber contains a saturated aqueous sodium carbonate solution. The cathode chamber contains an aqueous sodium carbonate solution and methanol.

-

After pre-electrolysis, 1-ethyl-2-nitromethylenepyrrolidine is added to the cathode chamber.

-

A current of 1 ampere is applied for 2.5 hours with stirring at 20-23 °C while passing carbon dioxide through the catholyte solution.

-

The product, 2-(aminomethyl)-1-ethylpyrrolidine, is then isolated from the reaction mixture.

Final Condensation to Amisulpride

The final step in the synthesis of amisulpride involves the coupling of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with 2-(aminomethyl)-1-ethylpyrrolidine. This is typically an amide bond formation reaction.

The final condensation step is outlined in the following workflow:

Figure 3: Final condensation step to form Amisulpride.

Table 3: Final Condensation to Amisulpride - Reaction Conditions

| Coupling Method | Reagents and Solvents | Temperature (°C) | Duration (hours) | Yield (%) | Purity (%) | Reference |

| Ethyl Chloroformate | Triethylamine, Ethyl chloroformate, Acetone | 0-5 then 5-10, raised to 25-30 | 4 (total) | 70 | 98 | |

| Thionyl Chloride (via ester) | Thionyl chloride, Lower alcohol, followed by condensation with the amine | - | - | High | - | |

| Direct Condensation | Organic alkali (e.g., sodium methoxide), Methanol | 50-100 | 20 | >90 | 99.7 |

Detailed Methodology using Ethyl Chloroformate:

-

To a stirring mixture of 4-amino-2-methoxy-5-ethyl sulfonyl benzoic acid and acetone at 0-5 °C, triethylamine is added.

-

Ethyl chloroformate is then added to the mixture.

-

N-ethyl-2-amino methyl pyrrolidine is added to the reaction mass at 5-10 °C.

-

The temperature of the reaction mass is raised to 25-30 °C and stirred for 120 minutes.

-

A second portion of triethylamine and ethyl chloroformate is added while maintaining the temperature.

-

The reaction mass is stirred for another 120 minutes.

-

The crude amisulpride is then isolated.

Conclusion

The synthesis of amisulpride is a well-established process involving the preparation of two key intermediates followed by their condensation. The choice of a specific synthetic route for each intermediate and the final coupling reaction depends on factors such as cost of starting materials, desired yield and purity, and scalability for industrial production. The data and protocols presented in this guide offer a comprehensive overview of the core chemical synthesis pathways, providing a valuable resource for professionals in the field of drug development and medicinal chemistry. Further optimization of these routes continues to be an area of active research, with a focus on developing more efficient, cost-effective, and environmentally friendly processes.

References

Stereoselective Synthesis of Aramisulpride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stereoselective synthesis of Aramisulpride, the (R)-enantiomer of the antipsychotic and antiemetic drug amisulpride. The synthesis of the enantiomerically pure form is crucial as the pharmacological activity of amisulpride is stereospecific. The (R)-enantiomer, this compound, exhibits a higher affinity for the serotonin 5-HT₇ receptor, which is believed to contribute to its antidepressant effects. This document details the synthetic pathways, experimental protocols, and relevant data for the preparation of this important pharmaceutical compound.

Overview of the Synthetic Strategy

The stereoselective synthesis of this compound is primarily achieved through a convergent synthesis approach. This strategy involves the separate synthesis of two key intermediates: the achiral carboxylic acid moiety, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1) , and the chiral amine, (R)-2-(aminomethyl)-1-ethylpyrrolidine (2) . The final step is the coupling of these two fragments to form the desired (R)-amisulpride, this compound (3) .

The chirality of the final product is introduced through the use of an enantiomerically pure starting material for the synthesis of the pyrrolidine ring, typically D-proline.

Synthesis of Precursors

Synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid (1)

The synthesis of the achiral benzamide precursor can be accomplished through several routes. A common method starts from 4-aminosalicylic acid.[1]

Experimental Protocol:

Step 1: Methylation of 4-aminosalicylic acid In a reaction vessel, 4-aminosalicylic acid is dissolved in acetone in the presence of potassium hydroxide. Dimethyl sulfate is added dropwise to the mixture, which is then stirred for approximately 4 hours to yield 4-amino-2-methoxybenzoic acid methyl ester.[1]

Step 2: Thiocyanation The resulting ester is then treated with potassium thiocyanate to introduce the thiocyanate group at the 5-position of the benzene ring, yielding methyl 4-amino-2-methoxy-5-thiocyanatobenzoate.[1]

Step 3: Ethylation The thiocyanate intermediate is subsequently reacted with bromoethane to form 4-amino-5-(ethylthio)-2-methoxybenzoic acid.[1]

Step 4: Oxidation Finally, the ethylthio group is oxidized to the corresponding ethylsulfonyl group using an oxidizing agent such as hydrogen peroxide in acetic acid. This step yields the target precursor, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1).[1] An alternative industrial-scale oxidation uses hydrogen peroxide with a sodium tungstate catalyst in isopropanol, followed by hydrolysis.

Quantitative Data for the Synthesis of (1):

| Step | Starting Material | Reagents and Solvents | Product | Yield (%) | Purity (%) |

| 1-4 | 4-aminosalicylic acid | 1. Dimethyl sulfate, KOH, Acetone2. KSCN3. Bromoethane4. H₂O₂, Acetic Acid | 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | ~25 (overall) | >99 |

| Alt. 4 | methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | H₂O₂, Sodium tungstate, Isopropanol; then NaOH, HCl | 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | 82 | 99 |

Stereoselective Synthesis of (R)-2-(Aminomethyl)-1-ethylpyrrolidine (2)

The synthesis of the chiral amine is the key step for introducing stereoselectivity. A common approach starts from the enantiomerically pure amino acid, D-proline.

Experimental Protocol:

Step 1: Esterification of D-proline D-proline is first protected and esterified. For instance, it can be converted to its methyl ester hydrochloride by reaction with thionyl chloride in methanol.

Step 2: N-Ethylation The secondary amine of the proline ring is then ethylated using an ethylating agent like ethyl iodide in the presence of a base.

Step 3: Amidation The methyl ester is converted to the corresponding amide by reaction with ammonia.

Step 4: Reduction Finally, the amide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) to yield (R)-2-(aminomethyl)-1-ethylpyrrolidine (2).

Quantitative Data for the Synthesis of (2):

| Step | Starting Material | Key Reagents | Product | Yield (%) | Enantiomeric Excess (ee) |

| 1-4 | D-proline | 1. SOCl₂, MeOH2. EtI, Base3. NH₃4. LiAlH₄, THF | (R)-2-(aminomethyl)-1-ethylpyrrolidine | High (not specified) | >98% |

Final Coupling Step: Synthesis of this compound (3)

The final step involves the formation of an amide bond between the carboxylic acid (1) and the chiral amine (2).

Experimental Protocol:

Amide Coupling 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1) is dissolved in a suitable solvent such as chloroform. Triethylamine is added as a base, followed by the addition of (R)-2-(aminomethyl)-1-ethylpyrrolidine (2). The reaction mixture is stirred until completion. The product, this compound (3), can then be purified by recrystallization or chromatography. To facilitate the coupling, a coupling reagent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxy-1H-benzotriazole (HOBt) can be employed to activate the carboxylic acid.

Quantitative Data for the Synthesis of (3):

| Step | Starting Materials | Reagents and Solvents | Product | Yield (%) | Enantiomeric Excess (ee) |

| Coupling | (1) and (2) | Triethylamine, Chloroform (or DCC/HOBt, DMF) | This compound (3) | High (not specified) | Maintained from (2) |

Visualizations

Synthetic Pathway of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid (1)

Caption: Synthesis of the achiral carboxylic acid precursor.

Stereoselective Synthesis of (R)-2-(Aminomethyl)-1-ethylpyrrolidine (2)

Caption: Synthesis of the chiral amine precursor.

Final Synthesis of this compound (3)

Caption: Final amide coupling to form this compound.

General Experimental Workflow

Caption: General workflow for this compound synthesis.

Conclusion

The stereoselective synthesis of this compound is a well-established process that relies on the preparation of a chiral amine precursor, most commonly derived from D-proline. The subsequent amide coupling with the achiral benzoic acid derivative proceeds to yield the enantiomerically pure target compound. The methods described in this guide provide a solid foundation for the laboratory-scale synthesis of this compound, which is essential for further research and development in the pharmaceutical industry. The control of stereochemistry throughout the synthesis is paramount to ensure the desired pharmacological profile of the final active pharmaceutical ingredient.

References

An In-depth Technical Guide to the Mechanism of Action of Amisulpride on 5-HT7 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Amisulpride, a substituted benzamide derivative, is traditionally known for its high affinity and antagonism at dopamine D2 and D3 receptors, which underpins its antipsychotic effects.[1][2] However, extensive research has revealed that amisulpride is also a potent antagonist of the serotonin 5-HT7 receptor.[3][4] This interaction is now understood to be a critical component of its mechanism of action, particularly in mediating its antidepressant properties.[5] This document provides a comprehensive technical overview of amisulpride's action on the 5-HT7 receptor, detailing its binding profile, the signaling pathways it modulates, and the experimental protocols used to characterize this interaction.

Quantitative Binding and Functional Data

Amisulpride exhibits a high affinity for the human 5-HT7a receptor, the most common isoform in vivo. Its binding characteristics have been quantified through various radioligand binding assays, revealing its potent and competitive antagonist nature. Furthermore, the action of amisulpride is stereoselective, with its enantiomers displaying significantly different affinities for the 5-HT7 receptor.

Table 1: Binding Affinity (Ki) of Amisulpride and its Enantiomers at Human Receptors

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| (±)-Amisulpride | 5-HT7a | [3H]LSD | 11.5 ± 0.7 | |

| 5-HT7a | [3H]5-CT | 135.5 ± 15.8 | ||

| 5-HT2B | - | 13 ± 1 | ||

| D2 | - | 3 ± 1 | ||

| D3 | - | 3.5 ± 0.5 | ||

| (R)-Amisulpride (Aramisulpride) | 5-HT7 | - | 47 | |

| D2 | - | 140 | ||

| (S)-Amisulpride (Esamisulpride) | 5-HT7 | - | 1900 | |

| D2 | - | 4.0 |

Note: The significantly lower affinity of amisulpride when competed against the agonist radioligand [3H]5-CT, compared to the antagonist radioligand [3H]LSD, strongly indicates its antagonist properties at the 5-HT7a receptor.

Mechanism of Action: Antagonism of 5-HT7 Receptor Signaling

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the stimulatory Gs alpha subunit (Gαs). The canonical signaling pathway initiated by agonist binding involves the activation of adenylyl cyclase (AC), leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, modulating cellular function.

Experimental Protocols

The characterization of amisulpride's activity at the 5-HT7 receptor relies on standardized in vitro assays. The following sections detail the methodologies for the key experiments.

Radioligand Competition Binding Assay

This assay quantifies the affinity (Ki) of a test compound (amisulpride) for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of amisulpride for the 5-HT7 receptor.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT7 receptor.

-

Radioligand: e.g., [3H]LSD (antagonist) or [3H]5-CT (agonist).

-

Test Compound: Amisulpride, serially diluted.

-

Non-specific binding agent: 10 µM Serotonin (5-HT).

-

Incubation Buffer: e.g., 50 mM Tris-HCl, 4 mM MgCl2, 0.1% ascorbic acid, pH 7.7.

-

96-well microtiter plates, filtration apparatus, liquid scintillation counter.

Methodology:

-

Preparation: Thaw cell membrane aliquots on ice. Prepare serial dilutions of amisulpride.

-

Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 5 µg protein/well), a fixed concentration of radioligand (near its Kd value), and varying concentrations of amisulpride.

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).

-

-

Incubation: Incubate the plate for 60 minutes at 37°C to allow the binding reaction to reach equilibrium.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of amisulpride to generate a competition curve. The IC50 (concentration of amisulpride that inhibits 50% of specific binding) is determined from this curve and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated production of the second messenger cAMP.

Objective: To characterize amisulpride as an antagonist by measuring its inhibition of agonist-induced cAMP accumulation.

Materials:

-

Whole cells (e.g., CHO-K1) expressing the human 5-HT7 receptor.

-

5-HT7 Agonist: e.g., Serotonin or 5-Carboxamidotryptamine (5-CT).

-

Test Compound: Amisulpride, serially diluted.

-

Phosphodiesterase (PDE) inhibitor: e.g., IBMX (to prevent cAMP degradation).

-

Cell stimulation buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen).

-

384-well white opaque microplates.

Methodology:

-

Cell Plating: Seed cells into a microplate and culture until they form a confluent monolayer.

-

Pre-incubation: Wash cells and pre-incubate them with serial dilutions of amisulpride (the antagonist) in stimulation buffer containing a PDE inhibitor.

-

Stimulation: Add a fixed concentration of a 5-HT7 agonist (typically the EC80 concentration) to the wells to stimulate cAMP production.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol (e.g., adding donor/acceptor beads or antibodies).

-

Data Analysis: Plot the measured signal (which is inversely or directly proportional to cAMP concentration, depending on the kit) against the log concentration of amisulpride. Determine the IC50 value, which represents the concentration of amisulpride that inhibits 50% of the agonist-induced cAMP response.

Conclusion and Implications

The evidence is clear that amisulpride is a potent 5-HT7 receptor antagonist, a property that is distinct from its well-established D2/D3 receptor antagonism. This 5-HT7 antagonism is the likely mechanism behind its clinically observed antidepressant effects. The stereoselectivity of this interaction, with (R)-amisulpride being significantly more potent at the 5-HT7 receptor, opens avenues for developing novel therapeutics with optimized benefit/risk profiles, potentially maximizing antidepressant efficacy while minimizing dopamine-related side effects. For drug development professionals, understanding this dual mechanism is crucial for positioning amisulpride and for designing next-generation compounds that selectively target the 5-HT7 receptor for the treatment of mood disorders.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Amisulpride's Receptor Selectivity Profile: A Technical Guide to Dopamine D2 and D3 Receptor Interactions

For Immediate Release

This technical guide provides an in-depth analysis of the dopamine D2 and D3 receptor selectivity of amisulpride, a substituted benzamide antipsychotic. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of binding affinities, functional pharmacology, and detailed experimental methodologies.

Executive Summary

Amisulpride is an atypical antipsychotic characterized by its high affinity and selectivity for dopamine D2-like receptors, with nearly equivalent potency for both D2 and D3 subtypes. This profile is distinct from many other antipsychotics and is believed to contribute to its clinical efficacy in treating both positive and negative symptoms of schizophrenia, as well as its favorable side-effect profile at lower doses. This guide synthesizes key quantitative data, outlines the experimental protocols used to derive this data, and visualizes the associated molecular and experimental pathways.

Receptor Binding Affinity

Amisulpride demonstrates a high affinity for both human dopamine D2 and D3 receptors in the low nanomolar range. Multiple in vitro studies have confirmed this characteristic, establishing amisulpride as a potent D2/D3 receptor antagonist.[1] The binding affinity is stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.

Quantitative Binding Data

The following tables summarize the binding affinities (Ki, in nM) of racemic amisulpride and its enantiomers for human dopamine D2 and D3 receptors, as determined by radioligand binding assays.

Table 1: Binding Affinity (Ki) of Racemic Amisulpride

| Receptor Subtype | Reported Ki (nM) |

| Dopamine D2 | 2.8 |

| Dopamine D3 | 3.2 |

| Data sourced from multiple studies confirming high and similar affinity for D2 and D3 receptors.[1][2] |

Table 2: Stereoselective Binding Affinities (Ki) of Amisulpride Enantiomers

| Compound | Receptor Subtype | Reported Ki (nM) |

| (S)-Amisulpride | Dopamine D2 | ~1.5 - 2.0 |

| (S)-Amisulpride | Dopamine D3 | ~1.6 - 2.5 |

| (R)-Amisulpride | Dopamine D2 | ~50 - 70 |

| (R)-Amisulpride | Dopamine D3 | ~60 - 80 |

| (S)-amisulpride is identified as the more active enantiomer, displaying significantly higher affinity for both D2 and D3 receptors compared to (R)-amisulpride.[3][4] |

Functional Selectivity and Signaling Pathways

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, these receptors can signal through G-protein independent pathways, most notably via the recruitment of β-arrestin.

Amisulpride acts as an antagonist at both D2 and D3 receptors, blocking the effects of dopamine on these signaling pathways. There is emerging evidence to suggest that amisulpride's effects on the β-arrestin pathway may differ from those of other antipsychotics like haloperidol, potentially contributing to its atypical profile. Specifically, amisulpride has been shown to regulate the β-arrestin 2-dependent Akt/GSK-3β pathway through its blockade of the D2 receptor.

Signaling Pathway Diagrams

Caption: Canonical Gαi/o-protein signaling pathway for D2/D3 receptors.

Caption: G-protein independent β-arrestin signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding and functional activity of amisulpride at dopamine D2 and D3 receptors.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of amisulpride for D2 and D3 receptors expressed in a heterologous system.

4.1.1 Materials and Reagents

-

Cell Membranes: CHO or Sf9 cells stably expressing the human dopamine D2 or D3 receptor.

-

Radioligand: [3H]Spiperone or [3H]Raclopride (a high-affinity antagonist).

-

Test Compound: Amisulpride.

-

Non-specific Agent: 10 µM haloperidol or butaclamol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.

-

Scintillation Cocktail and Counter.

4.1.2 Procedure

-

Membrane Preparation: Thaw frozen cell membrane stocks on ice. Homogenize membranes in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (at its Kd value), and the membrane suspension.

-

Non-specific Binding (NSB): Add the non-specific agent, the radioligand, and the membrane suspension.

-

Competition: Add serial dilutions of amisulpride, the radioligand, and the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

4.1.3 Data Analysis

-

Calculate specific binding by subtracting the average CPM from the NSB wells from the average CPM of all other wells.

-

Plot the percentage of specific binding against the log concentration of amisulpride.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amisulpride ( Solian ) and the dopamine D2 and D3 receptors [biopsychiatry.com]

Pharmacokinetic Profile of Amisulpride in Rodent Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of amisulpride in commonly used rodent models. The information presented herein is intended to support preclinical research and drug development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this atypical antipsychotic agent.

Introduction

Amisulpride is a selective dopamine D2/D3 receptor antagonist with a well-established efficacy and safety profile in the treatment of schizophrenia.[1] Understanding its pharmacokinetic properties in preclinical rodent models is crucial for the design and interpretation of toxicological and pharmacological studies, as well as for the extrapolation of findings to human clinical scenarios. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides visual representations of experimental workflows and metabolic pathways.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of amisulpride in rats and mice following oral administration.

Table 1: Pharmacokinetic Parameters of Amisulpride in Rats (Oral Administration)

| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 10 | Solution | 30.05 ± 1.3 | 60 ± 3 | 2980.34 ± 3.6 | ~48 | [2][3] |

| Not Specified | Market Product | 54.85 ± 1.2 | 40 ± 1 | 7238.73 ± 2.9 | Not Reported | [2][3] |

| Not Specified | AMS-HPβCD Inclusion Complex | 79.01 ± 1.5 | Not Reported | 11871.1 ± 2.8 | ~78 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Pharmacokinetic and Pharmacodynamic Data of Amisulpride in Mice

While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for amisulpride in mice are not as extensively reported in publicly available literature, pharmacodynamic and toxicity data provide valuable insights.

| Parameter | Route | Value | Species | Reference |

| ED50 (Apomorphine-induced hypothermia antagonism) | i.p. | ~2-3 mg/kg | Mouse | |

| ED50 (Apomorphine-induced climbing blockade) | i.p. | 19-115 mg/kg | Mouse | |

| LD50 | Oral | 1024 mg/kg | Mouse | |

| LD50 | Intraperitoneal | 175 mg/kg | Mouse | |

| LD50 | Subcutaneous | 224 mg/kg | Mouse |

ED50: 50% effective dose; LD50: 50% lethal dose.

Absorption

Following oral administration in rats, amisulpride is absorbed with a reported bioavailability of approximately 48%. Studies have shown that formulation can significantly impact absorption. For instance, complexation with 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been demonstrated to enhance the oral bioavailability of amisulpride in rats to 78%. In humans, amisulpride exhibits two absorption peaks, one occurring rapidly within the first hour and a second between 3 and 4 hours post-administration.

Distribution

Amisulpride exhibits low plasma protein binding, reported to be around 17% in humans, suggesting that a significant fraction of the drug is available to distribute into tissues. Studies in mice have investigated the brain penetration of amisulpride, which is a critical factor for its antipsychotic activity. The distribution of amisulpride to the brain is an important area of ongoing research, particularly in understanding its therapeutic effects and potential side effects.

Metabolism

Amisulpride undergoes minimal metabolism in the body. It is not a substrate for the major cytochrome P450 (CYP450) enzymes, which reduces the likelihood of drug-drug interactions mediated by this system. In human studies, two main metabolites, resulting from de-ethylation and oxidation, have been identified; however, these are pharmacologically inactive and account for only a small fraction of the administered dose. The majority of an amisulpride dose is excreted as the unchanged parent drug.

Excretion

The primary route of elimination for amisulpride is renal excretion. A significant portion of the drug is excreted unchanged in the urine. In humans, following intravenous administration, approximately 74% of the dose is recovered in the urine, with 58% as the parent compound. Fecal excretion accounts for about 23% of the dose. The elimination half-life of amisulpride after an oral dose in humans is approximately 12 hours.

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacokinetic evaluation of amisulpride in rodent models.

Animal Models

-

Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. Mice are also utilized, particularly for pharmacodynamic and toxicological assessments.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water, unless fasting is required for the study protocol.

Drug Administration

-

Route of Administration: For oral pharmacokinetic studies, amisulpride is typically administered via oral gavage.

-

Vehicle: The drug is often dissolved or suspended in a suitable vehicle, such as distilled water or a solution containing a solubilizing agent if necessary.

-

Dose: Doses used in rat pharmacokinetic studies have included 10 mg/kg.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing. In rats, this is often done via the tail vein or jugular vein.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is then separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most common and sensitive method for the quantification of amisulpride in plasma and other biological matrices.

-

Sample Preparation: A simple protein precipitation method is often employed for plasma sample preparation. This typically involves adding a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then analyzed.

-

Chromatography: A reversed-phase C18 column is commonly used for chromatographic separation.

-

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of amisulpride in a rodent model.

Signaling and Metabolic Pathways

Amisulpride's primary mechanism of action involves the blockade of dopamine D2 and D3 receptors. The following diagram illustrates this interaction.

Given that amisulpride undergoes minimal metabolism, a detailed metabolic pathway diagram is not applicable. However, the following diagram illustrates its simplified metabolic fate.

Conclusion

The pharmacokinetic profile of amisulpride in rodent models is characterized by moderate oral bioavailability, low plasma protein binding, minimal metabolism, and predominantly renal excretion of the unchanged drug. This profile, particularly its limited interaction with the CYP450 enzyme system, suggests a lower potential for metabolic drug-drug interactions. The data and protocols presented in this guide provide a foundational understanding for researchers engaged in the preclinical evaluation of amisulpride and related compounds. Further studies, especially those directly comparing the pharmacokinetics in different rodent species under identical conditions, would be beneficial for refining interspecies scaling and improving the prediction of human pharmacokinetics.

References

- 1. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral Bioavailability Enhancement of Amisulpride: Complexation and its Pharmacokinetics and Pharmacodynamics Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Bioavailability Enhancement of Amisulpride: Complexation and...: Ingenta Connect [ingentaconnect.com]

Enantiomer-Specific Binding Properties of Amisulpride: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the enantiomer-specific binding properties of amisulpride, a substituted benzamide antipsychotic and antidepressant. Amisulpride is a chiral molecule administered as a racemic mixture of its (S)- and (R)-enantiomers.[1] The pharmacological activity of amisulpride is not homogenous across its enantiomers; instead, it exhibits a remarkable stereoselectivity, with each enantiomer targeting different receptor systems, a phenomenon crucial for its dual therapeutic action against psychosis and depression.[2][3] This guide details the distinct binding affinities of each enantiomer for dopamine D2, D3, and serotonin 5-HT7 receptors, outlines the experimental protocols used to determine these properties, and visualizes the associated signaling pathways.

Data Presentation: Enantiomer Binding Affinities

The differential binding of amisulpride's enantiomers is the cornerstone of its unique pharmacological profile. The S-enantiomer displays high affinity for dopamine D2 and D3 receptors, while the R-enantiomer preferentially binds to the serotonin 5-HT7 receptor.[1][2] This separation of activity within a single racemic compound underlies its clinical efficacy. The binding affinities, expressed as inhibition constants (Ki), are summarized below.

| Compound | Receptor | Ki (nM) | Reference |

| (S)-Amisulpride (Esamisulpride) | Dopamine D2 | 4.43 ± 0.70 | |

| Dopamine D3 | ~2-fold more potent than racemate | ||

| Serotonin 5-HT7 | 1,860 ± 260 | ||

| (R)-Amisulpride (Aramisulpride) | Dopamine D2 | 140 ± 31 | |

| Dopamine D3 | ~19-38 fold weaker than S-enantiomer | ||

| Serotonin 5-HT7 | 47 ± 4 | ||

| Racemic Amisulpride | Dopamine D2 | 2.8 | |

| Dopamine D3 | 3.2 | ||

| Serotonin 5-HT7 | 44 ± 3 |

Core Binding Properties and Functional Implications

Dopamine D2/D3 Receptor Selectivity: The Role of (S)-Amisulpride

The antipsychotic effects of amisulpride are primarily attributed to the blockade of postsynaptic dopamine D2 and D3 receptors. In vitro binding studies have unequivocally demonstrated that this activity resides almost exclusively in the (S)-enantiomer, also known as esamisulpride. (S)-amisulpride binds to human D2 and rat D3 receptors with high, nanomolar affinity, being approximately 30 to 40 times more potent than its (R)-counterpart at these receptors. This potent antagonism in the limbic system is thought to alleviate the positive symptoms of schizophrenia.

At lower doses, amisulpride is believed to preferentially block presynaptic D2/D3 autoreceptors, which enhances dopamine release and may contribute to its efficacy against negative and depressive symptoms. This presynaptic activity is also driven by the high-affinity (S)-enantiomer.

Serotonin 5-HT7 Receptor Selectivity: The Role of (R)-Amisulpride

In contrast to the dopamine receptor profile, the affinity for the serotonin 5-HT7 receptor is dominated by the (R)-enantiomer, this compound. The (R)-enantiomer binds to the 5-HT7 receptor with over 50-fold greater preference than the (S)-enantiomer. Antagonism at the 5-HT7 receptor is strongly implicated in the antidepressant effects of various compounds, and this specific action of (R)-amisulpride is believed to be a key mediator of the drug's antidepressant and mood-stabilizing properties. This enantiomer-specific polypharmacology allows racemic amisulpride to engage both the dopaminergic and serotonergic systems required for its broad therapeutic window.

Experimental Protocols: Radioligand Binding Assay

The binding affinities of amisulpride enantiomers are determined using competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., (S)-amisulpride) to displace a specific, radioactively labeled ligand from its receptor.

I. Objective

To quantify the binding affinity (Ki) of a test compound for a target receptor by determining its half-maximal inhibitory concentration (IC50) in a competitive binding experiment.

II. Materials

-

Receptor Source: Cell membranes from recombinant cell lines (e.g., HEK-293 or Sf9) stably expressing the human dopamine D2, D3, or serotonin 5-HT7 receptor.

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., Tritium [³H]).

-

For D2/D3 Receptors: [³H]Spiperone or [³H]Raclopride.

-

For 5-HT7 Receptors: A specific radioligand like [³H]5-Carboxamidotryptamine.

-

-

Test Compounds: (S)-Amisulpride, (R)-Amisulpride, and racemic amisulpride, dissolved to create a range of concentrations.

-

Non-Specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., Haloperidol for D2 receptors) to saturate all specific binding sites.

-

Buffers:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

-

Equipment: 96-well microplates, glass fiber filters, vacuum filtration manifold (cell harvester), scintillation vials, scintillation fluid, and a liquid scintillation counter.

III. Methodology

-

Membrane Preparation:

-

Cultured cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Assay Incubation:

-

The assay is performed in 96-well plates with a final volume typically around 250 µL.

-

To each well, the following are added in order:

-

Receptor membrane preparation (a specific amount of protein, e.g., 10-50 µg).

-

Test compound at various concentrations OR buffer (for total binding) OR non-specific binding control.

-

Radioligand at a fixed concentration (typically near its Kd value).

-

-

The plate is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.

-

-

Termination and Filtration:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.

-

The filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The filters are dried, and placed into scintillation vials with scintillation cocktail.

-

The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding Calculation: Specific Binding = Total Binding - Non-Specific Binding.

-

IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Downstream Signaling Pathways

The enantiomer-specific binding of amisulpride to D2 and 5-HT7 receptors initiates distinct intracellular signaling cascades.

-

Dopamine D2 Receptor Signaling: As a Gαi-coupled receptor, activation of the D2 receptor typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. (S)-Amisulpride, acting as an antagonist, blocks this effect, thereby preventing the dopamine-induced reduction in cAMP. Additionally, D2 receptor signaling can occur through a β-arrestin-dependent pathway, which influences the Akt/GSK-3β cascade, a pathway implicated in cell survival and neuroprotection. Amisulpride has been shown to modulate this β-arrestin pathway, distinguishing it from other antipsychotics like haloperidol.

-

Serotonin 5-HT7 Receptor Signaling: The 5-HT7 receptor is a Gαs-coupled receptor. Its activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). (R)-Amisulpride, by acting as an antagonist, blocks serotonin-induced activation of this pathway, a mechanism believed to contribute to its antidepressant and cognitive-enhancing effects.

References

- 1. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Amisulpride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state chemistry of amisulpride, focusing on its crystal structure and known polymorphic forms. The information presented herein is critical for drug development, as polymorphism can significantly impact a drug's bioavailability, stability, and manufacturability.

Introduction to Amisulpride and Polymorphism

Amisulpride is an atypical antipsychotic agent that selectively antagonizes dopamine D2 and D3 receptors.[1] It is used in the treatment of schizophrenia and, at lower doses, dysthymia.[2] The therapeutic efficacy and safety of a pharmaceutical product are intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API).

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure.[3] These different forms, or polymorphs, can exhibit distinct physical and chemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability.

-

Melting Point and Thermal Stability: Influencing manufacturing processes like milling and drying.

-

Hygroscopicity: Impacting storage and handling requirements.

-

Mechanical Properties: Affecting tablet compaction and formulation.

Therefore, a thorough understanding and characterization of the polymorphic landscape of an API like amisulpride are paramount during drug development to ensure product quality and consistency.[3]

Known Polymorphic Forms of Amisulpride

Scientific literature has identified and characterized two distinct polymorphic forms of amisulpride, designated as Form I and Form II.[4] These two forms are conformational polymorphs, meaning the primary distinction between them lies in the spatial arrangement (conformation) of the molecule, particularly around the ethylsulfonyl group.

-

Form I: This is the previously known and more thermodynamically stable form of amisulpride.

-

Form II: This is a more recently discovered metastable form.

While thermodynamically stable forms are often preferred to prevent phase transformations during storage, metastable forms may offer advantages such as improved solubility.

Crystallographic and Physicochemical Data

The two polymorphs have been extensively characterized using single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), and thermal analysis. The key quantitative data are summarized below for direct comparison.

Crystallographic Data

Single-crystal X-ray diffraction provides definitive structural information, including the unit cell dimensions and space group.

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 10.132(3) | 12.012(4) |

| b (Å) | 21.011(7) | 8.012(3) |

| c (Å) | 9.014(3) | 19.814(6) |

| β (º) | 97.41(3) | 98.12(3) |

| Volume (ų) | 1903.0(11) | 1888.1(11) |

| Z | 4 | 4 |

Data sourced from Zhang, G., & Chen, J. (2017). Crystal structures and physicochemical properties of amisulpride polymorphs. Journal of Pharmaceutical and Biomedical Analysis, 140, 252-257.

Powder X-ray Diffraction (PXRD) Data

PXRD is a critical tool for routine identification and differentiation of polymorphic forms. Each form has a unique diffraction pattern.

| Form | Characteristic 2θ Peaks (°) |

| Form I | 12.3, 13.4, 20.5, 20.8, 27.0 |

| Form II | 13.0, 16.5, 19.5, 23.7, 26.3 |

Thermal and Physicochemical Properties

Differential Scanning Calorimetry (DSC) and other analyses reveal key differences in the thermal behavior and physical properties of the polymorphs.

| Parameter | Form I | Form II |

| Melting Point (DSC) | 130.1 °C | 127.5 °C |

| Equilibrium Solubility (water at 25°C) | 0.70 mg/mL | 0.91 mg/mL |

| Hygroscopicity | Higher | Lower |

The data clearly show that the metastable Form II possesses a lower melting point and approximately 1.3 times higher aqueous solubility than the stable Form I. Furthermore, Form II is less hygroscopic, which could be a significant advantage for formulation and storage stability.

Experimental Protocols

Detailed and reproducible methodologies are essential for the study of polymorphism. The following sections outline the protocols used to prepare and characterize amisulpride polymorphs.

Preparation of Polymorphs

Preparation of Form I Crystalline Powder:

-

Suspend 100 mg of amisulpride raw material in 2 mL of methanol.

-

Stir the suspension (slurry) at room temperature for 3 days.

-

Filter the solid material and dry it under vacuum to obtain pure Form I.

Preparation of Form II Crystalline Powder:

-

Dissolve 100 mg of amisulpride raw material in 6 mL of a trichloromethane-toluene (1:1, v/v) solvent mixture.

-

Evaporate the solvent under vacuum.

-

Collect the resulting solid material, which will be Form II.

Preparation of Single Crystals for SXRD:

-

Form I: Dissolve 2 mg of amisulpride in 1 mL of acetonitrile. Allow the solvent to evaporate slowly at ambient conditions.

-

Form II: Dissolve 2 mg of amisulpride in 1 mL of methanol. Allow the solvent to evaporate slowly at room temperature.

Characterization Methods

Powder X-ray Diffraction (PXRD):

-

Instrument: Shimadzu XRD 6000 X-ray diffractometer or equivalent.

-

Radiation Source: Cu-Kα (λ = 1.5418 Å).

-

Instrument Settings:

-

Voltage: 40 kV.

-

Current: 40 mA.

-

Scan Range (2θ): 3° to 40°.

-

Scan Speed: 2°/min.

-

Differential Scanning Calorimetry (DSC):

-

Instrument: TA Instruments DSC Q20 or equivalent.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a sealed aluminum pan.

-

Analysis Conditions:

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 150 °C.

-

Atmosphere: Dry nitrogen purge at 50 mL/min.

-

Dynamic Vapor Sorption (DVS):

-

Purpose: To assess hygroscopicity.

-

Method: Samples are exposed to a controlled range of relative humidity (e.g., 0% to 95% RH) at a constant temperature (25 °C). The change in mass is recorded over time to determine water uptake.

Solubility Measurement:

-

Add an excess amount of the amisulpride polymorph to a known volume of distilled water in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Withdraw samples at predetermined time intervals.

-

Filter the samples immediately through a 0.22 µm syringe filter to remove undissolved solids.

-

Analyze the filtrate concentration using a validated High-Performance Liquid Chromatography (HPLC) method.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and logical concepts relevant to amisulpride polymorphism.

Polymorph Screening Workflow

This diagram illustrates a typical workflow for discovering and characterizing new polymorphic forms of an API like amisulpride.

Caption: Workflow for amisulpride polymorph screening and selection.

Thermodynamic Stability Relationship

This diagram illustrates the relationship between the two amisulpride polymorphs and the factors governing their formation.

Caption: Thermodynamic vs. kinetic control of amisulpride polymorphs.

References

The Genesis of a Dual-Action Antipsychotic: An In-depth Technical Guide to the Early Discovery and Development of Amisulpride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amisulpride, a substituted benzamide derivative, has carved a unique niche in the therapeutic landscape of schizophrenia, distinguished by its dual-action, dose-dependent efficacy against both positive and negative symptoms. This technical guide delineates the seminal stages of its discovery and development, from its initial synthesis and preclinical pharmacological characterization to the foundational clinical trials that established its clinical utility. Through a detailed examination of its mechanism of action, experimental protocols, and early clinical findings, this document provides a comprehensive resource for researchers and drug development professionals interested in the scientific journey of this atypical antipsychotic.

Introduction: The Quest for a Novel Antipsychotic Profile

The development of amisulpride emerged from the ongoing effort to identify antipsychotic agents with an improved side-effect profile and broader efficacy, particularly concerning the challenging negative symptoms of schizophrenia. The foundational hypothesis centered on creating a molecule with high selectivity for dopamine D2 and D3 receptors, minimizing off-target effects, and exhibiting a dose-dependent modulation of the dopaminergic system.

Early Discovery and Synthesis

Amisulpride was first synthesized by Thominet and colleagues, as detailed in Belgian patent BE 872585.[1] The synthesis, characteristic of substituted benzamides, involves a multi-step process.

General Synthesis Pathway

While various modifications exist, the core synthesis described in early patents involves the reaction of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine.[2][3] The activation of the carboxylic acid moiety is a critical step to facilitate the amide bond formation.

Experimental Protocol: Illustrative Synthesis of Amisulpride

A general procedure, as extrapolated from patent literature, is as follows:

-

Oxidation: 2-methoxy-4-amino-5-ethylthiobenzoic acid is oxidized using an oxidizing agent like hydrogen peroxide in an acidic medium (e.g., acetic acid) to form 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.[1][2]

-

Acid Activation: The resulting carboxylic acid is activated. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride, or by forming a mixed anhydride with, for example, ethyl chloroformate in the presence of a base such as triethylamine.

-

Condensation: The activated acid is then reacted with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine in an appropriate solvent (e.g., acetone) to yield amisulpride.

-

Purification: The final product is purified through recrystallization to achieve the desired purity for pharmaceutical use.

Preclinical Pharmacological Profile

The preclinical evaluation of amisulpride was pivotal in elucidating its unique pharmacological properties, particularly its high affinity and selectivity for dopamine D2/D3 receptors and its dose-dependent effects. Key studies by Schoemaker et al. (1997) and Perrault et al. (1997) provided a detailed characterization of its neurochemical and behavioral profile.

Receptor Binding Affinity

Amisulpride's primary mechanism of action is its selective antagonism of dopamine D2 and D3 receptors. In vitro binding studies were crucial in quantifying this interaction.

Experimental Protocol: Dopamine D2/D3 Receptor Binding Assay

-

Tissue Preparation: Membranes from cell lines expressing human recombinant dopamine D2 or D3 receptors were used.

-

Radioligand: A radiolabeled antagonist, such as [3H]raclopride, was used to label the dopamine D2/D3 receptors.

-

Incubation: The cell membranes were incubated with the radioligand and varying concentrations of amisulpride.

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the concentration of amisulpride that inhibited 50% of the specific binding of the radioligand (IC50) using the Cheng-Prusoff equation.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Amisulpride

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | 2.8 | |

| Dopamine D3 | 3.2 |

In Vivo Preclinical Studies

In vivo studies in animal models were essential to understand the functional consequences of amisulpride's receptor binding profile. These studies demonstrated its dose-dependent effects on dopaminergic neurotransmission.

Experimental Protocol: Antagonism of Apomorphine-Induced Hypothermia in Mice (Presynaptic D2/D3 Activity)

-

Animals: Male mice were used.

-

Procedure: A baseline rectal temperature was recorded. Animals were then administered either vehicle or varying doses of amisulpride intraperitoneally (i.p.). After a set pre-treatment time, the dopamine agonist apomorphine was administered subcutaneously to induce hypothermia.

-

Measurement: Rectal temperature was measured at regular intervals after apomorphine administration.

-

Data Analysis: The dose of amisulpride that produced a 50% reversal of the apomorphine-induced hypothermia (ED50) was calculated.

Experimental Protocol: Inhibition of d-Amphetamine-Induced Hyperactivity in Rats (Postsynaptic Dopamine Receptor Activity)

-

Animals: Male rats were used.

-

Procedure: Animals were placed in activity cages to measure locomotor activity. They were then administered either vehicle or varying doses of amisulpride i.p. After a pre-treatment period, d-amphetamine was administered to induce hyperactivity.

-

Measurement: Locomotor activity was continuously recorded for a defined period.

-

Data Analysis: The dose of amisulpride that caused a 50% inhibition of the d-amphetamine-induced hyperactivity (ED50) was determined.

Table 2: Key Preclinical In Vivo Data for Amisulpride

| Animal Model | Effect | ED50 (mg/kg, i.p.) | Implication | Reference |

| Mouse | Antagonism of Apomorphine-Induced Hypothermia | ~2 | Presynaptic D2/D3 antagonist activity | |

| Rat | Antagonism of Apomorphine-Induced Yawning | 0.19 | Preferential blockade of presynaptic autoreceptors | |

| Rat | Antagonism of Apomorphine-Induced Hypomotility | 0.3 | Preferential blockade of presynaptic autoreceptors | |

| Rat | Antagonism of d-Amphetamine-Induced Hyperactivity | ~3 | Postsynaptic dopamine antagonist activity (limbic selectivity) | |

| Mouse | Blockade of Apomorphine-Induced Climbing | 21 | Postsynaptic D2 receptor blockade |

Early Clinical Development: Phase I and Phase II Trials

Following promising preclinical results, amisulpride entered clinical development to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials in Healthy Volunteers

Phase I studies were conducted to determine the safety and pharmacokinetic profile of amisulpride in healthy individuals. A review by Rosenzweig et al. (2002) summarized data from 19 studies involving 358 healthy volunteers.

Experimental Protocol: Single Oral Dose Pharmacokinetic Study in Healthy Volunteers

-

Subjects: Healthy male and female volunteers.

-

Design: Open-label, single-dose, dose-escalation design.

-

Procedure: Subjects received a single oral dose of amisulpride. Blood samples were collected at predefined time points over 72 hours. Urine was also collected to determine renal excretion.

-

Measurements: Plasma concentrations of amisulpride were determined using high-performance liquid chromatography (HPLC). Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) were calculated.

-

Safety Assessments: Vital signs, electrocardiograms (ECGs), and adverse events were monitored throughout the study.

Table 3: Pharmacokinetic Parameters of Amisulpride in Healthy Volunteers (Single 50 mg Oral Dose)

| Parameter | Value | Reference |

| Bioavailability | 48% | |

| Cmax | 56 ± 4.1 ng/mL | |

| Tmax | 1 and 3-4 hours (two peaks) | |

| Elimination Half-life (t1/2) | ~12 hours | |

| Protein Binding | 17% | |

| Excretion | Primarily unchanged in urine |

Phase II Clinical Trials in Patients with Schizophrenia

Phase II studies were designed to evaluate the efficacy and dose-response of amisulpride in patients with schizophrenia, with a particular focus on its effects on both positive and negative symptoms.

Experimental Protocol: Double-Blind, Placebo-Controlled Study in Patients with Predominantly Negative Symptoms

-

Patients: Patients diagnosed with schizophrenia with predominantly negative symptoms, as defined by a high score on the Scale for the Assessment of Negative Symptoms (SANS) and a low score on the Scale for the Assessment of Positive Symptoms (SAPS).

-

Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Treatment: Patients received a fixed low dose of amisulpride (e.g., 100 mg/day) or a placebo for a period of 6 months.

-

Efficacy Assessments: The primary efficacy endpoint was the change from baseline in the SANS total score. Secondary endpoints included changes in the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.

-

Safety Assessments: Adverse events, including extrapyramidal symptoms (EPS), were monitored.

Table 4: Efficacy of Low-Dose Amisulpride (100 mg/day) in Patients with Predominantly Negative Symptoms (6-Month Study)

| Outcome Measure | Amisulpride Group | Placebo Group | p-value | Reference |

| Study Completion Rate | 55% | 32% | <0.05 | |

| Drop-out due to Lack of Efficacy | 27% | 47% | <0.05 | |

| Improvement in SANS Score | Statistically significant improvement | No significant improvement | <0.05 |

Experimental Protocol: Double-Blind, Comparative Study in Patients with Acute Exacerbation of Schizophrenia (Positive Symptoms)

-

Patients: Patients experiencing an acute exacerbation of schizophrenia with prominent positive symptoms.

-

Design: A multi-center, randomized, double-blind, flexible-dose study comparing amisulpride with a standard antipsychotic (e.g., haloperidol).

-

Treatment: Patients received flexible doses of amisulpride (400-1200 mg/day) or haloperidol (10-30 mg/day) for 4 months.

-

Efficacy Assessments: The primary outcome was the change in the BPRS total score. Secondary outcomes included changes in the Positive and Negative Syndrome Scale (PANSS) positive and negative subscale scores, and the CGI.

-

Safety Assessments: Incidence of EPS was a key safety measure.

Table 5: Efficacy of High-Dose Amisulpride vs. Haloperidol in Acute Schizophrenia

| Outcome Measure | Amisulpride (400-1200 mg/day) | Haloperidol (10-30 mg/day) | p-value | Reference |

| Improvement in BPRS Total Score | -27.3 | -21.9 | <0.001 (non-inferiority) | |

| Improvement in PANSS Negative Score | -10.5 | -7.2 | 0.01 | |

| Responders on CGI Scale | 71% | 47% | <0.001 | |

| Premature Withdrawal (Adverse Events) | 26% | 44% | 0.0077 |

Mechanism of Action: A Dose-Dependent Duality

The early preclinical and clinical data converged to support a unique, dose-dependent mechanism of action for amisulpride.

-

Low Doses (50-300 mg/day): At lower concentrations, amisulpride preferentially blocks presynaptic dopamine D2/D3 autoreceptors. This blockade inhibits the negative feedback mechanism on dopamine synthesis and release, leading to an increase in dopaminergic neurotransmission in the prefrontal cortex. This is thought to underlie its efficacy against primary negative symptoms.

-

High Doses (400-1200 mg/day): At higher doses, amisulpride acts as a potent antagonist of postsynaptic dopamine D2/D3 receptors, particularly in the limbic system. This action reduces dopaminergic hyperactivity, which is associated with the positive symptoms of schizophrenia.

Conclusion

The early discovery and development of amisulpride represent a successful example of targeted drug design based on a specific neurochemical hypothesis. The initial synthesis of this substituted benzamide was followed by rigorous preclinical studies that unveiled its selective affinity for dopamine D2/D3 receptors and its novel dose-dependent mechanism of action. Subsequent Phase I and II clinical trials provided the crucial evidence for its safety, pharmacokinetic profile, and unique efficacy in treating both the positive and negative symptom domains of schizophrenia. This foundational work established amisulpride as a valuable therapeutic option and continues to inform the development of new antipsychotic agents.

References

Physicochemical Properties of Amisulpride Hydrochloride: A Technical Guide

Introduction

Amisulpride is a second-generation atypical antipsychotic agent belonging to the substituted benzamide class.[1][2] It is utilized in the treatment of acute and chronic schizophrenia, demonstrating efficacy against both positive and negative symptoms.[2][3] Furthermore, at lower dosages, it is employed for treating dysthymia and major depressive disorder.[4] The therapeutic efficacy and biopharmaceutical behavior of an active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical properties. For drug development professionals, a comprehensive understanding of these characteristics is paramount for formulation design, ensuring stability, and optimizing bioavailability. This technical guide provides an in-depth overview of the core physicochemical properties of the hydrochloride salt of amisulpride, detailed experimental methodologies for their characterization, and a summary of its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of amisulpride are summarized below. It is important to note that while the focus is on the hydrochloride salt, some reported data may pertain to the amisulpride free base.

Table 1: General Physicochemical Properties of Amisulpride

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₇N₃O₄S | |

| Molecular Weight | 369.48 g/mol | |

| Appearance | White or almost white crystalline powder | |

| Melting Point | 126-127 °C | |

| logP (Partition Coeff.) | 1.06 - 1.6 | |

| Strongest Basic pKa | 8.28 - 9.37 | |

| Strongest Acidic pKa | 13.73 - 14.03 |

Solubility

Amisulpride is described as being sparingly soluble or slightly soluble in water. Its solubility is a critical factor influencing its dissolution rate and subsequent bioavailability, which is reported to be approximately 48% after oral administration. The aqueous solubility is also dependent on the polymorphic form of the crystal.

Table 2: Solubility of Amisulpride in Various Solvents

| Solvent | Solubility | Source(s) |

| Water (Form I) | 0.70 mg/mL (at 25 °C) | |

| Water (Form II) | 0.91 mg/mL (at 25 °C) | |

| DMSO | ≥5 mg/mL; ~15 mg/mL; 50 mg/mL | |

| DMF | ~15 mg/mL | |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | |

| Ethanol | ~1 mg/mL |

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, which can significantly impact a drug's stability, solubility, and bioavailability. While some regulatory documents have stated no known polymorphs of amisulpride exist, research has identified and characterized at least two distinct polymorphic forms, designated as Form I and Form II. These two forms are conformational polymorphs, differing mainly around the ethylsulfonyl group. Form II exhibits higher solubility and lower hygroscopicity compared to Form I, suggesting it could be a preferable alternative for formulation development.

Table 3: Comparison of Amisulpride Polymorphs (Form I and Form II)

| Property | Form I | Form II | Source(s) |

| Thermodynamic Stability | More stable | Less stable | |

| Aqueous Solubility (25°C) | 0.70 mg/mL | 0.91 mg/mL | |

| Hygroscopicity | Higher | Lower |

Mechanism of Action & Signaling Pathways

Amisulpride's pharmacological effect is primarily mediated through its high and selective antagonism of dopamine D2 and D3 receptors, with no significant affinity for D1, D4, or D5 receptor subtypes. It also shows antagonist activity at serotonin 5-HT₇ and 5-HT₂ₐ receptors, which may contribute to its antidepressant effects. A unique characteristic of amisulpride is its dose-dependent dual action.

-

At Low Doses: Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally inhibit dopamine synthesis and release. Their blockade leads to an increase in dopamine concentration in the synaptic cleft, which is thought to alleviate negative and depressive symptoms.

-

At High Doses: Amisulpride acts by blocking postsynaptic D2/D3 receptors, primarily in the limbic system. This action inhibits dopaminergic hyperactivity, which is responsible for treating the positive symptoms of schizophrenia, such as hallucinations and delusions.

Caption: Dose-dependent mechanism of Amisulpride.

Experimental Protocols

Accurate characterization of physicochemical properties is essential. The following sections detail standard experimental protocols for key analyses.

Physicochemical Characterization Workflow

A logical workflow ensures comprehensive characterization of an API like amisulpride hydrochloride. The process typically involves solid-state characterization followed by solution-based property determination.

Caption: Workflow for physicochemical characterization.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining equilibrium solubility.

-

Objective: To determine the saturation concentration of amisulpride hydrochloride in a specific solvent at a controlled temperature.

-

Materials: Amisulpride HCl powder, desired solvent (e.g., purified water, pH buffers), temperature-controlled shaker, filtration system (e.g., 0.45 µm PTFE syringe filters), analytical balance, HPLC or UV-Vis spectrophotometer for quantification.

-

Protocol:

-

Add an excess amount of amisulpride HCl to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure equilibrium is reached.

-

Place the flask in a temperature-controlled shaker (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.

-

After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot to remove any undissolved solid particles.

-

Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-